N-Succinimidyl 4-iodobenzoate
Description
Significance of NSIB in Contemporary Chemical Biology and Radiochemistry Research
In the fields of chemical biology and radiochemistry, the ability to specifically label and track biomolecules is paramount for understanding their function, localization, and metabolism. NSIB is a key player in this arena, primarily used for the radiohalogenation of biomolecules like proteins, peptides, and antibodies. The compound acts as a precursor, where the stable iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) through a process called electrophilic destannylation, often starting from a tin-based precursor. researchgate.net
Once radiolabeled, the resulting molecule, radioiodinated N-succinimidyl benzoate (B1203000), can be conjugated to biomolecules. This enables their use in highly sensitive and specific diagnostic imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). numberanalytics.com These techniques rely on the detection of radiation emitted from the labeled biomolecule to create detailed images of biological processes within the body. numberanalytics.com Furthermore, derivatives of NSIB are instrumental in developing therapeutic radiopharmaceuticals, which deliver a cytotoxic dose of radiation directly to targeted cells, such as those in a tumor. numberanalytics.comsnmjournals.org
Historical Context of Iodinated Probes and Succinimidyl Esters in Research
The use of iodinated compounds and succinimidyl esters in research has a rich history. The journey of iodinated probes began in the early 20th century with the discovery and application of radioiodine. In the 1930s, the first radiopharmaceuticals emerged, with radioactive iodine being used to study and treat thyroid disorders. numberanalytics.com Dr. Saul Hertz pioneered the use of radioiodine, conducting experiments in the late 1930s and administering the first treatment for hyperthyroidism in 1941. acs.orgmdpi.comnih.gov This laid the groundwork for the entire field of nuclear medicine. acs.org Initially, short-lived isotopes like I-128 were used, but the development of longer-lived isotopes like I-131 by Glenn Seaborg expanded the possibilities for both diagnosis and therapy. acs.org
Concurrently, the field of bioconjugation chemistry was advancing. N-Hydroxysuccinimide (NHS) esters were first introduced nearly six decades ago and quickly became one of the most common and effective classes of reagents for labeling biomolecules. glenresearch.com Their popularity is due to their relative ease of preparation, stability, and high selectivity for primary amines under aqueous conditions. glenresearch.com The convergence of these two powerful technologies—radioiodination and NHS ester chemistry—led to the development of reagents like N-succinimidyl iodobenzoates, providing researchers with robust tools for creating radio-labeled bioconjugates. researchgate.net
Structural Basis of NSIB Reactivity: Succinimidyl Ester and Iodobenzoate Moiety
The effectiveness of NSIB as a bioconjugation and radiolabeling agent is a direct result of its unique chemical structure, which consists of two key functional parts: the succinimidyl ester and the 4-iodobenzoate (B1621894) moiety.
Role of N-Hydroxysuccinimide (NHS) Ester in Amine-Reactive Bioconjugation
The N-Hydroxysuccinimide (NHS) ester is a highly reactive group that selectively couples with primary aliphatic amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. glenresearch.comnih.gov This reaction, known as aminolysis, occurs efficiently in aqueous solutions at a pH range of 7.2 to 9. thermofisher.comwindows.net
The mechanism involves the nucleophilic attack of the unprotonated amine on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide as a leaving group and forming a highly stable amide bond between the benzoate moiety and the biomolecule. glenresearch.com While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester bonds are significantly less stable and prone to hydrolysis or displacement by amines. glenresearch.com The stability of the amide bond formed with amines makes NHS ester chemistry a reliable method for permanently attaching a label to a biological target. nih.gov
It is important to note that the NHS ester itself is susceptible to hydrolysis, a competing reaction that increases with higher pH. thermofisher.comnih.gov Therefore, reaction conditions such as pH and buffer composition must be carefully controlled to maximize the efficiency of the desired bioconjugation. windows.net
Importance of the 4-Iodobenzoate Moiety in Radiochemical Applications
The 4-iodobenzoate portion of NSIB is crucial for its application in radiochemistry. The iodine atom attached to the benzene (B151609) ring at the para position provides a site for the introduction of radioisotopes of iodine. While NSIB itself contains a stable iodine atom, it is often synthesized from a trialkylstannyl precursor, such as N-Succinimidyl 4-(tri-n-butylstannyl)benzoate. This tin precursor allows for a facile and high-yield replacement of the stannyl (B1234572) group with a radioactive iodine isotope in a process called radioiododestannylation. nih.gov
The resulting radioiodinated N-succinimidyl benzoate ([*I]SIB) can then be conjugated to a target molecule. researchgate.net The strength of the carbon-iodine bond on the aromatic ring ensures that the radioisotope remains attached to the benzoate core, providing a stable label. This is a significant advantage over direct radioiodination of proteins, where the radioiodine can be more susceptible to in vivo deiodination, leading to loss of the label and uptake in the thyroid. acs.org
Furthermore, the structure of the iodobenzoate can be modified to influence the biological properties of the final radiolabeled conjugate. For instance, the introduction of polar groups, such as a guanidinomethyl group, can alter the way the radiolabeled catabolites (breakdown products) are handled by cells, leading to increased retention of the radioisotope within target tumor cells after internalization. snmjournals.orgnih.govresearchgate.net This strategy has been successfully employed to improve the efficacy of radioimmunotherapy. nih.govsnmjournals.org
Interactive Data Tables
Below are tables summarizing the key properties and reaction details of the compounds discussed.
Table 1: Properties of N-Succinimidyl 4-iodobenzoate (NSIB)
| Property | Value | Reference |
| Chemical Formula | C₁₁H₈INO₄ | biosynth.comnih.gov |
| Molecular Weight | 345.09 g/mol | biosynth.comnih.gov |
| CAS Number | 39028-25-6 | biosynth.comnih.gov |
| Appearance | White solid | mdpi.com |
| Melting Point | 162 °C | mdpi.com |
| Boiling Point | 417 °C | biosynth.com |
| Storage Temperature | 2°C - 8°C | biosynth.com |
Table 2: Key Compounds in NSIB-Related Research
| Compound Name | Abbreviation | Key Role |
| This compound | NSIB | Amine-reactive labeling agent and precursor for radioiodination. |
| N-Hydroxysuccinimide | NHS | Leaving group in the amine-reactive coupling reaction. glenresearch.com |
| N-Succinimidyl 4-(tri-n-butylstannyl)benzoate | Precursor for the synthesis of radioiodinated SIB. | |
| N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate | [I]SGMIB | A residualizing radioiodination agent for internalizing proteins. researchgate.netnih.gov |
| Iodine-131 (B157037) | ¹³¹I | A commonly used radioisotope for therapy and imaging. acs.org |
Structure
3D Structure
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJICALGSOMFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192294 | |
| Record name | N-Succinimidyl 4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39028-25-6 | |
| Record name | N-Succinimidyl 4-iodobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039028256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Succinimidyl 4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Precursor Chemistry of N Succinimidyl 4 Iodobenzoate Derivatives
Established Synthetic Routes for N-Succinimidyl 4-iodobenzoate (B1621894)
The primary non-radiolabeled synthesis of N-Succinimidyl 4-iodobenzoate is achieved through the formation of an active ester from its carboxylic acid precursor. This method is a cornerstone of bioconjugation chemistry, designed to create a stable, yet reactive compound capable of forming amide bonds with primary amines on biomolecules.
The synthesis of this compound involves the direct reaction of 4-Iodobenzoic acid with N-Hydroxysuccinimide (NHS). mdpi.com This process converts the relatively unreactive carboxylic acid into a highly reactive NHS ester. The NHS ester is an effective acylating agent that readily reacts with nucleophiles such as the primary amino groups found on lysine (B10760008) residues in proteins. In a typical procedure, 4-iodobenzoic acid and N-hydroxysuccinimide are dissolved in a suitable dry organic solvent, such as tetrahydrofuran (B95107) (THF). acs.org
To facilitate the esterification between the carboxylic acid and NHS, a coupling agent is essential. Dicyclohexylcarbodiimide (B1669883) (DCC) is a widely used reagent for this purpose. acs.orgthermofisher.kr DCC activates the carboxyl group of 4-iodobenzoic acid, making it susceptible to nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide. thermofisher.kr The reaction proceeds by the addition of DCC to the mixture of 4-iodobenzoic acid and NHS in an anhydrous solvent. acs.org During the reaction, DCC is converted into a non-reactive byproduct, N,N'-dicyclohexylurea (DCU), which is insoluble in many organic solvents and can be easily removed by filtration. acs.orgchemicalbook.com The final product, this compound, is then typically purified from the filtrate using techniques like silica (B1680970) gel chromatography. acs.org A representative synthesis reported a yield of 73% for this conversion. mdpi.com
Table 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Key Byproduct | Reported Yield |
|---|
Reaction of N-Hydroxysuccinimide with 4-Iodobenzoic Acid
Synthesis of Radiolabeled NSIB and its Analogs
The synthesis of radiolabeled this compound, often denoted as [*I]SIB, is critical for its use in nuclear medicine. These methods typically involve the preparation of a precursor molecule that can be readily labeled with a radioisotope of iodine.
A common and efficient method for introducing radioiodine into the benzoate (B1203000) ring is through an iododestannylation reaction. researchgate.netjst.go.jp This process involves the substitution of a trialkylstannyl group (like tri-n-butylstannyl) on a precursor molecule with a radioactive iodine isotope. jst.go.jp The reaction is an electrophilic substitution facilitated by an oxidizing agent. Oxidants such as tert-butylhydroperoxide or N-chlorosuccinimide (NCS) are used to convert the radioiodide into a more electrophilic species, which then attacks the carbon-tin bond, displacing the stannyl (B1234572) group. researchgate.netscilit.com This method is highly efficient, with procedures reporting radiochemical yields of approximately 80% for the conversion of the tin precursor to [*I]SIB. researchgate.net The entire synthesis and purification can be completed in about 95 minutes. researchgate.net
The key to the radioiododestannylation reaction is the availability of a suitable tin precursor, namely N-Succinimidyl 4-(tri-n-butylstannyl)benzoate. The synthesis of this precursor can be approached in multiple ways.
One common two-step protocol begins with the non-radiolabeled this compound.
Esterification: 4-iodobenzoic acid is first reacted with N-hydroxysuccinimide (NHS) to form this compound, with reported yields around 55%.
Stannylation: A palladium-catalyzed Stille coupling is then performed using hexabutylditin to substitute the iodine atom with a tri-n-butylstannyl group, yielding the final precursor with a 67% yield for this step.
An alternative route starts from a different halogenated precursor, such as ethyl 3-bromobenzoate. iaea.org This pathway involves a metal-halogen exchange using hexabutylditin, followed by hydrolysis of the ester to the carboxylic acid, and finally, conversion to the desired N-succinimidyl ester using DCC and NHS. iaea.org
Table 2: Example Synthesis of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate Precursor
| Step | Starting Material | Reagents | Catalyst | Product | Reported Yield |
|---|---|---|---|---|---|
| 1 | 4-Iodobenzoic Acid | N-Hydroxysuccinimide, DCC | - | This compound | 55% |
An alternative strategy for producing radiolabeled agents involves synthesizing the radiolabeled carboxylic acid first, followed by its activation to the NHS ester. A notable technique is the Copper(I)-assisted radioiododebromination to produce p-[131I]iodobenzoic acid. researchgate.net This method provides a different route to the key radiolabeled intermediate without relying on a tin precursor. In this procedure, a bromo-substituted benzoic acid derivative is used as the starting material. The radioiodination is achieved by a halogen exchange reaction where the bromine is replaced by a radioiodine isotope, a process catalyzed by Copper(I). This reaction has been shown to produce p-[131I]iodobenzoic acid with high radiochemical yields of approximately 92.7%. researchgate.net The resulting radiolabeled p-iodobenzoic acid is then activated by reacting it with a reagent like O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TSTU) to form the final radiolabeled N-succinimidyl ester, [131I]SIB. researchgate.net
Radioiodination via Oxidative Iododestannylation of Tin Precursors
Optimization of Radiochemical Yields in NSIB Synthesis
The synthesis of N-succinimidyl-4-[¹³¹I]iodobenzoate ([¹³¹I]SIB) has been optimized using a Cu(I)-assisted radioiododebromination method to produce p-[¹³¹I]iodobenzoic acid as an intermediate. nih.gov Optimal reaction conditions were found to be a temperature of 160°C and a reaction time of 60 minutes, which resulted in a radiochemical purity of over 90%. nih.gov Following purification, the p-[¹³¹I]iodobenzoic acid is reacted with O-(N-succinimidyl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TSTU) to yield [¹³¹I]SIB with a radiochemical yield exceeding 98%. nih.gov
Another key aspect of optimizing N-succinimidyl iodobenzoate synthesis involves the choice of organometallic precursor and oxidizing agent. Studies have compared N-succinimidyl-3-(tri-n-butylstannyl)benzoate (m-BuATE), N-succinimidyl-3-(trimethylstannyl)benzoate (m-MeATE), and N-succinimidyl-4-(tri-n-butylstannyl)benzoate (p-BuATE). osti.gov The radiohalogenation of the trimethylstannyl precursor, m-MeATE, was found to be more rapid than its tributylstannyl counterpart, m-BuATE. osti.gov The choice of oxidizing agent also plays a significant role. N-chlorosuccinimide (NCS) proved to be a more efficient oxidant for reaction times under 15 minutes. However, both tert-butylhydroperoxide (TBHP) and NCS achieved nearly quantitative yields after 15 minutes with the m-MeATE precursor. osti.gov An important practical consideration is the purification required for subsequent antibody conjugation. When NCS is used as the oxidant, HPLC purification of the active ester is necessary to achieve optimal coupling. In contrast, when TBHP is used, a simpler Sep-Pak purification is sufficient. osti.gov
| Oxidizing Agent | Precursor | Reaction Time | Yield | Required Purification for Antibody Coupling |
| N-chlorosuccinimide (NCS) | m-MeATE | <15 min | More efficient | HPLC |
| tert-butylhydroperoxide (TBHP) | m-MeATE | 15 min | Nearly quantitative | Sep-Pak |
| N-chlorosuccinimide (NCS) | m-MeATE | 15 min | Nearly quantitative | HPLC |
Synthesis of N-Succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB) and its Isomers
N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) is a valuable agent for the radioiodination of proteins and peptides that undergo internalization upon binding to their target receptors. springernature.comnih.gov The synthesis of [*I]SGMIB involves the radioiodination of a tin precursor, followed by deprotection of the guanidinyl group. springernature.comnih.govduke.edu This agent has shown promise in enhancing tumor targeting compared to direct electrophilic radioiodination methods. nih.govnih.gov
Multi-step Synthesis from Substituted Benzoic Acids
The synthesis of the tin precursor for SGMIB, N-succinimidyl 4-[N¹,N²-bis(tert-butyloxycarbonyl)guanidinomethyl]-3-(trimethylstannyl)benzoate (Boc-SGMTB), is a multi-step process that starts from substituted benzoic acids. duke.edu Similarly, the synthesis of an isomeric SGMIB standard, Boc₂-iso-SGMIB, and its corresponding tin precursor has been developed to investigate the influence of the substituent positions on the benzene (B151609) ring. nih.gov For example, the synthesis of an intermediate for Boc₂-iso-SGMIB, methyl 3-iodo-5-((tosyloxy)methyl)benzoate, can be achieved and subsequently reacted with N¹, N²-bis(tert-butoxycarbonyl)guanidine. nih.gov This reaction, followed by purification, yields an oily product with a 51% yield. nih.gov
Radioiodination of Tin Precursors for SGMIB
The standard procedure for preparing [I]SGMIB involves the radioiodination of the tin precursor, Boc-SGMTB. springernature.comnih.govduke.edu In this method, the precursor is first radio-iodinated to form [I]Boc-SGMIB, where the guanidine (B92328) group is protected by tert-butyloxycarbonyl (Boc) groups. springernature.comnih.govduke.edu This intermediate is then treated with trifluoroacetic acid to remove the Boc protecting groups, yielding the final product, [*I]SGMIB. nih.govduke.edu The entire synthesis and purification process, including the deprotection step, takes approximately 140 minutes. nih.govduke.edu The radioiododestannylation is typically carried out using an oxidizing agent such as tert-butyl hydroperoxide (TBHP) in a solvent like chloroform. researchgate.net More recently, NCS has been used as the oxidant with methanol (B129727) as the solvent. researchgate.net
Influence of Isomeric Substitution on Radiolabeling Efficiency
The radiochemical yields for the synthesis of [*I]SGMIB from its tin precursor have been noted to be relatively low, often around 60-65%. nih.govdaneshyari.com It was hypothesized that this might be due to steric hindrance from the bulky Boc-protected guanidinomethyl group being in the ortho position relative to the tin moiety. nih.govnih.govdaneshyari.com To address this, an isomer, N-succinimidyl 3-guanidinomethyl-5-[¹³¹I]iodobenzoate (iso-[¹³¹I]SGMIB), was designed where the guanidinomethyl group was moved to the meta position, creating a 1,3,5-substitution pattern. nih.govdaneshyari.com
Comparative studies were conducted under identical reaction conditions to evaluate the radiolabeling efficiency of the two isomers. The radioiodination yield for Boc₂-iso-[¹³¹I]SGMIB was significantly higher than that for Boc₂-[¹³¹I]SGMIB (70.7 ± 2.0% vs. 56.5 ± 5.5%). nih.govdaneshyari.comresearchgate.net The radiochemical yield of Boc₂-iso-[¹³¹I]SGMIB was also found to increase with a larger amount of the tin precursor. nih.gov For instance, using 25 μg, 50 μg, 100 μg, and 200 μg of the tin precursor in a one-hour reaction resulted in yields of 53.5 ± 5.9%, 61.0 ± 3.6%, 64.0 ± 2.7%, and 70.7 ± 2.0%, respectively. nih.gov This higher labeling efficiency makes iso-SGMIB a potentially more valuable agent, especially when working with radiohalogens that have shorter half-lives. nih.govdaneshyari.comresearchgate.net
| Compound | Yield (at 50 µg precursor, 30 min) | Key Structural Feature |
| Boc₂-[¹³¹I]SGMIB | 56.5 ± 5.5% | 1,3,4-substitution |
| Boc₂-iso-[¹³¹I]SGMIB | 70.7 ± 2.0% | 1,3,5-substitution |
Synthesis of N-Succinimidyl 3-hydroxy-4-iodobenzoate (mSHIB)
The synthesis of N-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate ([¹³¹I]mSHIB) provides another route for radioiodination. The process begins with the conversion of m-hydroxybenzoic acid to 3-hydroxy-4-[¹³¹I]iodobenzoic acid, which is achieved in a 65% radiochemical yield using Chloramine-T as the oxidizing agent. acs.org This radioiodinated intermediate is then reacted with N-hydroxysuccinimide and dicyclohexylcarbodiimide to produce [¹³¹I]mSHIB in a 75% yield, with a rapid reaction time of just 10 minutes. acs.org This agent has been successfully used for labeling monoclonal antibodies. acs.org
One-Step Radiosynthesis Approaches for Related Fluorinated Analogs (e.g., N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB))
N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a key prosthetic group for labeling biomolecules with the positron-emitting radionuclide fluorine-18 (B77423). mdpi.comjove.com Traditionally, its synthesis is a multi-step process. mdpi.comnih.gov However, significant efforts have been made to develop more efficient one-step or one-pot radiosynthesis methods.
One-step approaches often utilize diaryliodonium salts or spirocyclic iodonium (B1229267) ylides as precursors. snmjournals.orgnih.gov For instance, using a diaryliodonium salt precursor containing a 2-thienyl group allows for highly regioselective [¹⁸F]fluorination, yielding [¹⁸F]SFB in radiochemical yields of 4-23%. snmjournals.org Another one-step method starting from spirocyclic iodonium ylide precursors has also been developed, with observed radiochemical incorporations ranging from 5-35%. nih.gov This approach simplifies the process and avoids the formation of volatile radioactive side products. nih.gov
A fully automated one-step labeling procedure for [¹⁸F]SFB has been developed using a tin precursor. nih.gov This method, implemented on a NEPTIS kit-based synthesizer, yields [¹⁸F]SFB with a decay-corrected radiochemical yield of 44 ± 4% and a radiochemical purity of over 99% after HPLC purification. mdpi.comnih.gov
Microwave-assisted one-pot syntheses have also been explored to expedite the process. jove.com A non-aqueous, three-step radiochemical process assisted by microwave heating can be completed in under 30 minutes (or 60 minutes with HPLC purification), providing decay-corrected radiochemical yields of 35 ± 5%. jove.com Another simplified and automated one-pot synthesis on an IBA Synthera module, using (4-ethoxycarbonylphenyl) trimethylammonium triflate as the precursor, achieves decay-corrected radiochemical yields of 80 ± 5% in just 58 minutes. ibaradiopharmasolutions.cn
| Synthesis Method | Precursor Type | Key Features | Radiochemical Yield (Decay-Corrected) | Synthesis Time |
| Traditional Multi-step | 4-formyl-N,N,N-trimethylanilinium-triflate | Three-step procedure | 25% | 100 min |
| One-step | Diaryliodonium salt | Single-step nucleophilic fluorination | 4-23% | ~5 min (reaction) |
| One-step Automated | Tin precursor | Automated on NEPTIS module, avoids volatile byproducts | 44 ± 4% | 160 min (full process) |
| One-pot Microwave-assisted | Ethyl 4-(N,N,N-trimethylammonium)benzoate triflate | Microwave heating, anhydrous deprotection | 35 ± 5% | <60 min (with HPLC) |
| One-pot Automated | (4-ethoxycarbonylphenyl) trimethylammonium triflate | Automated on IBA Synthera module, simplified | 80 ± 5% | 58 min |
Use of Spirocyclic Iodonium Ylide Precursors
A novel and efficient one-step labeling procedure for producing N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a fluorinated derivative of NSIB, utilizes spirocyclic iodonium ylide precursors. researchgate.net This approach presents a significant improvement over the traditional, more complex multi-step synthesis routes. researchgate.net The synthesis of the spirocyclic iodonium ylide precursors themselves is achieved through a straightforward one-pot, two-step sequence, resulting in yields of approximately 25%. researchgate.net
The subsequent nucleophilic aromatic labeling with fluorine-18 is performed on these precursors. researchgate.net The reaction conditions, including the choice of base, have been investigated to optimize the radiochemical incorporation. Bases such as tetraethylammonium (B1195904) bicarbonate (TEAB), potassium bicarbonate (KHCO₃), and cesium carbonate (Cs₂CO₃) have been explored in this context. researchgate.net This one-step labeling method has demonstrated radiochemical incorporations ranging from 5% to 35%. researchgate.net
| Precursor Type | Synthesis Approach | Reported Yield | Key Advantages |
| Spirocyclic Iodonium Ylide | One-step ¹⁸F-nucleophilic aromatic labeling | Radiochemical incorporation of 5-35% | Rapid (≤60 min total synthesis time), avoids volatile radioactive byproducts, simplifies automation |
Copper-Mediated Radiofluorination of Boronate Precursors
Copper-mediated radiofluorination has emerged as a robust method for the synthesis of ¹⁸F-labeled aryl fluorides, including [¹⁸F]SFB, from boronate ester precursors. researchgate.netnih.gov This technique offers a valuable alternative to traditional nucleophilic aromatic substitution (SₙAr) reactions, particularly for arenes that are not sufficiently activated for SₙAr. nih.gov
In this approach, a pinacol (B44631) aryl boronate precursor, specifically 2,5-dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, is used for the direct labeling of [¹⁸F]SFB. researchgate.net The copper-mediated radiofluorination of this boronate precursor has been shown to provide a higher radiochemical conversion (RCC) compared to the use of diaryliodonium salt precursors under similar "minimalist" one-pot conditions. researchgate.net Specifically, an RCC of 56 ± 3% has been achieved with the pinacol aryl boronate precursor. researchgate.net
The synthesis of the boronate precursor itself is straightforward. It can be prepared from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid and di(N-succinimidyl) carbonate in acetonitrile (B52724) with triethylamine. This method yields the desired N-succinimidyl ester precursor in about 51% yield without the need for extensive purification. mdpi.com
The copper-mediated reaction is typically performed using a copper catalyst, and various conditions have been explored to optimize the process. nih.govresearchgate.net For instance, the use of Bu₄NOTf as a phase transfer catalyst for the elution of [¹⁸F]fluoride has been employed, with the subsequent radiofluorination occurring in the same solvent. researchgate.net This methodology has led to the production of [¹⁸F]SFB with a non-decay-corrected radiochemical yield (RCY) of 30% and a radiochemical purity greater than 99% in a total synthesis time of 35 minutes or less. researchgate.net The development of copper-mediated radiofluorination of aryl boronate precursors represents a significant advance, offering time and cost savings, as well as ease of implementation. researchgate.net
| Precursor | Method | Radiochemical Conversion/Yield | Synthesis Time |
| Pinacol aryl boronate | Copper-mediated radiofluorination | 56 ± 3% (RCC) | ≤35 minutes |
| Diaryliodonium salt | "Minimalist" approach | Lower RCC than boronate precursor | Not specified |
Purification and Characterization of NSIB and its Derivatives for Research Use
The purification and characterization of this compound (NSIB) and its derivatives are crucial steps to ensure their suitability for research applications, particularly in the context of radiolabeling biomolecules. The purity of the final compound is paramount to avoid competing reactions and to accurately determine the specific activity of the radiolabeled product. mdpi.com
For derivatives synthesized via the spirocyclic iodonium ylide precursor route, purification is typically carried out using High-Performance Liquid Chromatography (HPLC) followed by solid-phase extraction (SPE). researchgate.net This combination of techniques allows for the effective separation of the desired product from unreacted precursors and side-products. The radiochemical purity of the final product, such as [¹⁸F]SFB, is determined to be greater than 95% using this method. researchgate.net
In the case of copper-mediated radiofluorination of boronate precursors, a significant focus has been on developing fast and simple SPE-based purification procedures. researchgate.net This avoids the more time-consuming HPLC purification, which is a considerable advantage when working with short-lived radionuclides. Using SPE, [¹⁸F]SFB has been obtained with a radiochemical purity of over 99%. researchgate.net For non-radioactive precursors, such as N-succinimidyl 4-(tri-n-butylstannyl)benzoate, purification is often achieved through silica gel chromatography, with purity confirmed by UPLC-MS and ¹H-NMR to be greater than 99%.
For radioiodinated derivatives like N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB), the synthesis involves radio-iodination of a tin precursor to form a Boc-protected intermediate, [I]Boc-SGMIB. nih.govspringernature.com This intermediate is purified before the final deprotection step. nih.govspringernature.com The entire synthesis and purification process for [I]SGMIB is reported to take approximately 140 minutes. nih.govspringernature.com
Characterization of the purified compounds is essential. For radiolabeled derivatives, co-injection with a non-radioactive reference standard during HPLC analysis is used for chemical identification. researchgate.net Techniques like radio-TLC are also employed to determine radiochemical conversion and purity. researchgate.netacs.org For non-radioactive compounds and precursors, standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity. mdpi.com
| Compound/Derivative | Purification Method | Purity | Characterization Methods |
| [¹⁸F]SFB (from ylide precursor) | HPLC and Solid-Phase Extraction (SPE) | >95% (radiochemical) | Co-injection with reference standard in HPLC |
| [¹⁸F]SFB (from boronate precursor) | Solid-Phase Extraction (SPE) | >99% (radiochemical) | Radio-TLC, HPLC |
| N-succinimidyl 4-(tri-n-butylstannyl)benzoate | Silica Gel Chromatography | >99% | UPLC-MS, ¹H-NMR |
| [*I]SGMIB | HPLC (of Boc-protected intermediate) | Not specified | Not specified in provided context |
Bioconjugation Strategies and Reaction Mechanisms Involving N Succinimidyl 4 Iodobenzoate
Amine-Reactive Bioconjugation via NHS Esterspringernature.com
The most common application of NSIB in bioconjugation leverages the reactivity of its NHS ester group toward primary amines. glenresearch.com This reaction is a widely used strategy for labeling proteins, peptides, and other biomolecules that possess accessible amine groups. glenresearch.comlumiprobe.com
The NHS ester of NSIB reacts specifically with unprotonated primary aliphatic amine groups, such as the ε-amine of lysine (B10760008) residues or the N-terminus of a polypeptide chain. glenresearch.comchemicalbook.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide group is eliminated as a stable leaving group, resulting in the formation of a highly stable amide bond between the 4-iodobenzoyl moiety and the biomolecule. glenresearch.com This amide linkage is robust and resistant to cleavage under typical physiological conditions, ensuring a permanent attachment of the label. avcr.cz
The efficiency of the conjugation reaction between NSIB and primary amines is influenced by several factors, which must be carefully controlled to maximize labeling yield and minimize side reactions. lumiprobe.com
pH: The reaction is highly pH-dependent. lumiprobe.com The primary amine on the target molecule must be in its unprotonated, nucleophilic state to react. Therefore, the reaction is typically carried out in buffers with a pH range of 8.3 to 8.5. lumiprobe.com At lower pH values, the amine group is protonated (-NH3+), rendering it non-nucleophilic and halting the reaction. Conversely, at pH values significantly above this range, the rate of hydrolysis of the NHS ester increases dramatically, which competes with the desired amine reaction. lumiprobe.comthermofisher.com
Concentration: The relative concentrations of the NSIB reagent and the biomolecule affect the reaction kinetics. Using a molar excess of the NSIB reagent can drive the reaction towards completion, but excessively high concentrations can lead to non-specific modifications or aggregation. Optimization often involves titrating the reagent to find the ideal ratio for the specific application.
Solvent: NSIB is often dissolved in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction buffer containing the biomolecule. lumiprobe.comchemicalbook.com This is necessary due to the limited aqueous solubility of many NHS esters. lumiprobe.com
Temperature and Time: The reaction can typically be performed at room temperature for 1-4 hours or on ice overnight. lumiprobe.com The optimal time and temperature depend on the reactivity of the specific amine and the stability of the biomolecule.
| Parameter | Optimal Condition | Rationale |
| pH | 8.3–8.5 | Balances amine deprotonation for nucleophilicity and minimizes NHS ester hydrolysis. lumiprobe.com |
| Solvent | Aqueous buffer (e.g., PBS), with NSIB predissolved in DMSO or DMF | Ensures biomolecule stability while allowing the reagent to enter the solution. lumiprobe.com |
| Temperature | 4°C to Room Temperature | Slower reaction at 4°C can provide more control; room temperature offers faster kinetics. lumiprobe.com |
| Time | 1–4 hours (RT) or overnight (4°C) | Duration is adjusted based on temperature and biomolecule stability to achieve sufficient labeling. lumiprobe.com |
Formation of Stable Amide Bonds with Primary Amines (e.g., Lysine Residues)
Specificity of NSIB Bioconjugation and Minimizing Undesired Side Reactionsspringernature.com
While NHS esters are highly selective for primary amines, potential side reactions can occur. glenresearch.com The most significant competing reaction is the hydrolysis of the NHS ester group by water. thermofisher.comd-nb.info This hydrolysis reaction produces 4-iodobenzoic acid and free NHS, and it becomes more prominent at higher pH values and over extended reaction times. lumiprobe.comthermofisher.com
To minimize hydrolysis and ensure specific labeling of amines, the following strategies are employed:
Control of pH: Maintaining the pH in the optimal 8.3-8.5 range is crucial. lumiprobe.com
Reagent Preparation: NSIB should be stored in a desiccated environment to prevent premature hydrolysis. thermofisher.com Solutions should be prepared immediately before use.
Purification: After the conjugation reaction, purification methods such as gel filtration or dialysis are used to remove unreacted NSIB, hydrolyzed 4-iodobenzoic acid, and NHS. lumiprobe.com
Under controlled pH conditions, the reaction with primary amines is significantly faster than with other nucleophiles like hydroxyl (-OH) or sulfhydryl (-SH) groups found on serine/threonine and cysteine residues, respectively. While reactions with these other groups can occur, the resulting ester or thioester bonds are less stable than the amide bond and can be hydrolyzed or displaced by amines, making the primary amine linkage the predominant stable product. glenresearch.com
Integration of NSIB in Multi-Step Bioconjugation Schemes
The true utility of NSIB as a heterobifunctional crosslinker lies in its iodoaryl group. researchgate.net After the initial conjugation to a protein via the NHS ester, the iodine atom on the benzene (B151609) ring serves as a versatile reactive site for a second, orthogonal chemical reaction. nih.gov This allows for the integration of the biomolecule into more complex constructs.
A primary application is in radioiodination, where a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) is incorporated. researchgate.netnih.govnih.gov This is often achieved through a palladium-catalyzed reaction, such as Stille coupling, where the iodine is replaced by a radioiodinated stannyl (B1234572) precursor, or via direct radioiododestannylation of a tin precursor of NSIB before conjugation. nih.gov These radioiodinated biomolecules are widely used in biomedical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as in targeted radiotherapy. avcr.cznih.govacs.org
Role of NSIB in Site-Specific Protein Modification (e.g., Antibodies, Peptides)springernature.com
Achieving site-specific modification with NSIB presents a challenge because proteins, especially large ones like antibodies, often have multiple lysine residues on their surface. mdpi.com This can lead to a heterogeneous population of labeled molecules with varying numbers of NSIB conjugates attached at different locations.
However, site-specific or near site-specific modification can be achieved in several ways:
Peptide Labeling: In synthetic peptides, the number and position of lysine residues can be precisely controlled during synthesis, allowing for targeted conjugation at a single, predetermined site.
Engineered Proteins: Modern protein engineering techniques allow for the introduction or removal of lysine residues. A protein can be engineered to have a single, solvent-accessible lysine residue in a specific location, thereby directing the NSIB conjugation to that site.
Controlled Reaction Conditions: By carefully limiting the molar ratio of NSIB to the protein and controlling reaction times, it is possible to favor mono-conjugation (attachment of a single NSIB molecule), although this may not be exclusively at one specific site.
Antibody Fragments and Nanobodies: Smaller antibody fragments or nanobodies have fewer lysine residues, which can simplify labeling and result in a more homogeneous product. researchgate.netsnmjournals.orgsnmjournals.org Studies have successfully used NSIB and its derivatives to label such fragments for imaging applications, yielding conjugates with improved tumor-to-kidney ratios and enhanced tumor retention. researchgate.netsnmjournals.orgsnmjournals.orgresearchgate.net
Applications of N Succinimidyl 4 Iodobenzoate in Advanced Radiochemistry and Molecular Imaging Research
Radiolabeling of Biomolecules for Tracking and Imaging Studies
The use of N-succinimidyl iodobenzoate derivatives allows for the precise and stable radiolabeling of biomolecules, facilitating their use in non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). The choice of the specific prosthetic group can be tailored to optimize the properties of the resulting radiopharmaceutical, particularly for ligands that are internalized by their target cells.
The succinimidyl ester moiety of N-succinimidyl 4-iodobenzoate (B1621894) and its related compounds reacts efficiently with amine groups on proteins and peptides under mild conditions, preserving the biomolecule's biological activity and receptor binding affinity. nih.govresearchgate.net This approach has been successfully applied to a diverse range of targeting molecules.
Monoclonal antibodies, due to their high specificity for tumor-associated antigens, are widely used as vectors for targeted imaging and therapy. However, mAbs labeled with radioiodine using conventional methods often suffer from rapid in vivo deiodination, leading to high background signals and unwanted accumulation of radioactivity in the thyroid. nih.gov Labeling mAbs with N-succinimidyl iodobenzoate (SIB) derivatives significantly mitigates this issue. nih.govnih.gov For instance, studies comparing mAbs labeled with N-succinimidyl 3-iodobenzoate (B1234465) (SIB) to those labeled by conventional methods showed a marked decrease in the in vivo loss of radioiodine. nih.gov
To further enhance tumor retention, particularly for antibodies that are internalized upon binding to their target, specialized "residualizing" agents have been developed. A key example is N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB). nih.govnih.govresearchgate.net When the internalizing anti-EGFRvIII antibody L8A4 was labeled with [¹³¹I]SGMIB, it showed 3-4 times higher retention of radioactivity in tumor cells compared to the same antibody labeled using the direct Iodogen method. researchgate.netduke.edu Similarly, when the anti-HER2 antibody trastuzumab was labeled with [¹²⁵I]SGMIB, it resulted in significantly higher uptake and retention of radioactivity in HER2-expressing xenografts at all time points compared to labeling with the non-residualizing agent [¹³¹I]SIB. researchgate.net This highlights the necessity of a residualizing agent for optimal targeting with internalizing mAbs. researchgate.net
Designed Ankyrin Repeat Proteins (DARPins) are small, engineered scaffold proteins that represent a promising alternative to antibodies for molecular imaging. nih.govnih.gov Their small size allows for rapid tumor penetration and clearance from non-target tissues. Research on the anti-HER2 DARPin (HE)₃-G3 demonstrated the benefits of indirect radioiodination using N-succinimidyl-para-iodobenzoate (SPIB). nih.govnih.govmdpi.com
| Tissue | [¹²⁵I]I-(HE)₃-G3 (Direct) | [¹²⁵I]I-PIB-(HE)₃-G3 (Indirect) |
|---|---|---|
| Blood | 5.7 ± 0.6 | 14 ± 2 |
| Lung | 10 ± 1 | 23 ± 3 |
| Liver | 5.8 ± 0.6 | 11 ± 1 |
| Spleen | 13 ± 3 | 28 ± 4 |
| Kidneys | 0.8 ± 0.1 | 1.5 ± 0.2 |
Data adapted from biodistribution studies in mice bearing HER2-expressing SKOV3 xenografts, showing improved contrast with the indirect PIB label. mdpi.com
Nanobodies, the small (15 kDa) antigen-binding fragments from heavy chain-only antibodies, are an attractive platform for developing radiopharmaceuticals due to their excellent stability, solubility, rapid tumor penetration, and fast blood clearance. nih.govnih.govmdpi.com For anti-HER2 nanobodies, which are often internalized upon binding, the use of a residualizing label is crucial for effective tumor imaging and therapy. nih.govnih.govresearchgate.net
The anti-HER2 nanobody 5F7GGC has been extensively studied with various radioiodination strategies. nih.govnih.govsnmjournals.org When labeled with the residualizing agent N-succinimidyl 4-guanidinomethyl-3-[I]-iodobenzoate (I-SGMIB), the nanobody demonstrated significantly improved tumor targeting compared to direct iodination (using IODO-GEN) or labeling with another residualizing agent, *I-IB-Mal-d-GEEEK. nih.govnih.govsnmjournals.org Internalization assays showed that intracellular retention of radioactivity was up to 1.5-fold higher for *I-SGMIB-Nanobody. nih.gov In vivo studies revealed that the peak tumor uptake for *I-SGMIB-Nanobody was 2- to 4-fold higher than that achieved with the other labeling methods. nih.gov
| Labeling Method | Radiochemical Yield (%) | Peak Tumor Uptake (%ID/g) | Intracellular Retention |
|---|---|---|---|
| I-SGMIB | 50.4 ± 3.6 | 24.50 ± 9.89 | Highest |
| I-IB-Mal-d-GEEEK | 69.6 ± 5.6 | ~12.25 | Lower |
| IODO-GEN (Direct) | 86.2 ± 1.6 | ~6.13 | Lowest |
Data compiled from studies on the 5F7GGC nanobody, demonstrating the superiority of the SGMIB residualizing label for tumor targeting. nih.govnih.govsnmjournals.org
Further research has also explored an isomer, N-succinimidyl 3-guanidinomethyl-5-[¹³¹I]iodobenzoate (iso-[¹³¹I]SGMIB), which provided higher radiochemical yields during synthesis. nih.gov However, the original SGMIB conjugate showed better retention in tumor cells and higher tumor uptake at later time points, suggesting that the position of the guanidinomethyl group is critical for optimal residualizing properties. nih.govnih.gov
Peptides are excellent targeting vectors due to their small size, high receptor affinity, and rapid clearance. thno.org Analogs of alpha-melanocyte-stimulating hormone (α-MSH) are used to target melanocortin-1 (MC1) receptors, which are overexpressed on melanoma cells. nih.govimrpress.comnih.gov Direct radiohalogenation of α-MSH peptides often leads to instability and rapid washout from the tumor. nih.gov The use of N-succinimidyl 4-iodobenzoate (PIB) to label α-MSH analogs at a lysine (B10760008) residue creates a much more stable conjugate that is resistant to in vivo dehalogenation. nih.govnih.govaacrjournals.org For example, labeling a rhenium-cyclized α-MSH analog with ¹²⁵I-PIB resulted in significantly enhanced retention of radioactivity in melanoma cells compared to a linearly labeled peptide. nih.govresearchgate.net
Similarly, cyclic RGD peptides, which target integrins that are crucial for angiogenesis and tumor metastasis, can be effectively labeled using the N-succinimidyl benzoate (B1203000) scaffold. mdpi.com While much work has focused on fluorine-18 (B77423) labeling using N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), the underlying principle of using an acylation agent to stably attach a radiohalogen to the peptide is the same. mdpi.com This approach ensures that the peptide retains its high binding affinity while providing a stable signal for imaging.
Nanobodies (e.g., Anti-HER2 Nanobodies)
Development of Residualizing Radiolabels for Internalizing Ligands
A significant challenge in radioimmunotargeting arises when the targeted receptor or antigen is internalized by the cell after the radiolabeled ligand binds to it. nih.govresearchgate.netresearchgate.net Once inside the cell, the biomolecule is transported to lysosomes and degraded into smaller components, such as amino acids. nih.gov If a conventional radioiodine label is used (e.g., attached to a tyrosine residue), the resulting small, non-polar radiolabeled catabolite (e.g., radioiodotyrosine) can easily diffuse out of the tumor cell and back into circulation. nih.govresearchgate.net This efflux of radioactivity diminishes the signal from the tumor, reduces imaging contrast, and limits the potential dose delivered in radiotherapy. nih.gov
To overcome this, residualizing radiolabels have been developed. nih.govresearchgate.netresearchgate.net These are prosthetic groups designed so that their radiolabeled catabolites are trapped within the cell after the parent biomolecule is degraded. mdpi.comresearchgate.net N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB) is a prime example of such an agent. nih.govnih.govnih.gov The strategy behind SGMIB is the incorporation of a highly basic guanidinium (B1211019) group. nih.govnih.gov The guanidine (B92328) moiety has a high pKa (~13) and therefore remains positively charged at the acidic pH found within lysosomes. nih.gov When an SGMIB-labeled antibody or nanobody is catabolized, the resulting radiolabeled fragment (iodobenzoyl-lysine with a guanidinomethyl group) retains this positive charge. nih.govnih.gov This charge prevents the catabolite from passing through the lysosomal and cellular membranes, effectively trapping the radioactivity inside the target tumor cell. nih.govmdpi.com
Studies have consistently demonstrated the effectiveness of this approach. Paired-label experiments comparing SGMIB-labeled antibodies and nanobodies to their counterparts labeled with non-residualizing agents show a dramatic increase in intracellular radioactivity retention over time. duke.eduresearchgate.netnih.gov For example, retention of radioactivity for an anti-EGFRvIII mAb labeled with [²¹¹At]SAGMB (the astatine analog of SGMIB) was 3-4 fold higher than for the same mAb radioiodinated using a direct method. duke.edu This enhanced retention directly translates to higher tumor uptake and improved tumor-to-tissue ratios in vivo, making SGMIB and similar agents essential for the successful development of radiopharmaceuticals targeting internalizing molecules. nih.govresearchgate.netnih.govresearchgate.net
Mechanism of Intracellular Trapping of Radioactivity
When a biomolecule, such as an antibody or peptide, is labeled with a radioisotope using this compound (SIB), it is designed to track the molecule's path within the body. For biomolecules that are internalized by cells, a critical aspect of the labeling agent is its ability to ensure that the radioactivity remains trapped within the target cell after the biomolecule is broken down. This process is crucial for maximizing the signal from the target tissue in imaging studies and the therapeutic effect in radionuclide therapy. researchgate.net
After a protein labeled with radioiodinated SIB binds to a receptor on a cell surface, it is often brought inside the cell through a process called receptor-mediated endocytosis. snmjournals.org The protein is then transported to cellular compartments called lysosomes. Inside the lysosomes, the protein is degraded into smaller fragments, including amino acids. snmjournals.org
The key to trapping the radioactivity lies in the nature of the radiolabeled catabolite, the small molecule that remains after the protein has been degraded. The breakdown product, which is essentially the radioiodinated benzoate attached to a lysine residue, is a charged and polar molecule. researchgate.netduke.edu These properties make it difficult for the catabolite to pass through the lysosomal and cellular membranes, which are primarily composed of lipids. researchgate.netduke.edu As a result, the radioactive component is effectively trapped inside the cell, leading to an accumulation of radioactivity in the target tissue over time. researchgate.netsnmjournals.org This "residualizing" property is a key feature of labeling agents like SIB and its derivatives. researchgate.net
Comparison of NSIB and SGMIB as Residualizing Agents
To enhance the intracellular trapping of radioactivity, derivatives of this compound (NSIB or SIB) have been developed. One of the most successful is N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB). nih.govresearchgate.net The primary difference between SIB and SGMIB is the addition of a positively charged guanidinomethyl group to the benzoate ring in SGMIB. nih.govresearchgate.net This modification significantly impacts their effectiveness as residualizing agents.
While both SIB and SGMIB are designed to create radiolabeled catabolites that are trapped within cells, SGMIB generally demonstrates superior performance in this regard. researchgate.net In comparative studies using the anti-HER2 antibody trastuzumab, the SGMIB-labeled antibody showed significantly higher uptake and retention of radioactivity in tumor xenografts at all time points compared to the SIB-labeled version. researchgate.net Similarly, in cell culture experiments, while the initial internalization was similar, the intracellular retention of radioactivity was significantly higher for the SGMIB conjugate at later time points (6 and 24 hours). researchgate.net
This enhanced retention with SGMIB leads to better tumor-to-tissue ratios, which is highly desirable for both imaging and therapeutic applications. researchgate.net The improved performance of SGMIB is attributed to the highly basic guanidino group, which remains positively charged even in the acidic environment of the lysosome, further hindering its ability to exit the cell. nih.govresearchgate.net
However, the synthesis of SGMIB can be more challenging than that of SIB. The bulky nature of the protected guanidinomethyl group can lead to lower radiochemical yields during synthesis. nih.govnih.govresearchgate.net To address this, an isomeric version of SGMIB, iso-SGMIB, was developed, which showed improved radiochemical yields while maintaining good residualizing properties, although slightly lower than the original SGMIB at later time points. nih.gov
| Feature | [I]SIB-Trastuzumab | [I]SGMIB-Trastuzumab | Reference |
|---|---|---|---|
| Intracellular Retention (at 24h) | Lower | Significantly Higher | researchgate.net |
| Tumor Uptake in Xenografts | Lower | Significantly Higher | researchgate.net |
| Tumor-to-Tissue Ratios (from 12h) | Lower | Consistently Higher | researchgate.net |
| Chemical Structure | Iodobenzoate | Guanidinomethyl-iodobenzoate | researchgate.net |
| Key Property | Non-residualizing | Residualizing | researchgate.net |
Influence of Guanidinium Moiety on Catabolite Retention
The guanidinium moiety is the key structural feature that distinguishes SGMIB from SIB and is directly responsible for its enhanced ability to trap radiolabeled catabolites within cells. nih.govresearchgate.net The guanidinium group is one of the strongest organic bases, with a pKa of approximately 13. nih.goviaea.org This means that at the physiological pH of the cell and even in the more acidic environment of the lysosome (pH ~4.5-5.0), the guanidinium group remains protonated and carries a positive charge. nih.gov
When a protein labeled with SGMIB is internalized and degraded in the lysosome, the resulting radiolabeled catabolite, guanidinomethyl-iodobenzoyl-lysine, is a positively charged molecule. researchgate.netnih.gov This positive charge, along with the inherent polarity of the molecule, makes it highly impermeable to the lipid bilayer of the lysosomal and cell membranes. researchgate.netduke.edu Consequently, the radiolabeled catabolite is effectively trapped within the cell, leading to a prolonged residence time of the radionuclide in the target tumor. researchgate.netsnmjournals.org This enhanced retention is crucial for therapeutic applications where a sustained radiation dose to the tumor is desired. researchgate.net
Studies have shown that labeling with SGMIB can result in a 3-4 fold increase in the retention of radioactivity in target cells compared to direct iodination methods. researchgate.net This demonstrates the significant impact of the guanidinium moiety on improving the residualizing properties of the radiolabel.
Non-Residualizing Radiolabeling Applications
While residualizing labels are advantageous for many applications, there are scenarios where a non-residualizing label like this compound (SIB) is preferred. mdpi.commdpi.com The choice between a residualizing and a non-residualizing label often depends on the biological characteristics of the target and the imaging or therapeutic goal.
For targets that are not readily internalized or for imaging agents with slow internalization kinetics, a non-residualizing label may offer advantages. mdpi.comresearchgate.net In such cases, the radioactivity primarily reflects the distribution of the intact radiolabeled molecule in the blood, extracellular space, and bound to the cell surface. The rapid clearance of radiometabolites from non-target tissues associated with non-residualizing labels can lead to improved imaging contrast, particularly at early time points. mdpi.comresearchgate.net
For example, in the imaging of HER3 expression using an affibody molecule, which exhibits slow internalization, a non-residualizing [¹²⁵I]I-PIB (para-iodobenzoate) label provided higher tumor-to-organ ratios compared to a residualizing radiometal label. mdpi.comresearchgate.net This was attributed to the faster clearance of the non-residualizing label from most tissues. mdpi.com Similarly, for imaging the intracellular domain of PSMA with the antibody capromab, where internalization of the antibody-antigen complex is not expected to be the primary mechanism of accumulation, a non-residualizing radioiodine label was proposed to reduce background radioactivity. spandidos-publications.com
An indirect radioiodination method using SIB has been shown to be a viable alternative to direct labeling methods, resulting in rapid excretion of radiometabolites and potentially improving the tumor-to-liver ratio, which is important for imaging abdominal metastases. mdpi.com
Molecular Imaging Applications
This compound and its derivatives are versatile tools in molecular imaging, enabling the visualization, characterization, and quantification of biological processes at the molecular and cellular levels. They are used to attach radioactive isotopes to targeting molecules for both Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).
Single-Photon Emission Computed Tomography (SPECT) Imaging
For SPECT imaging, biomolecules are labeled with gamma-emitting radionuclides such as iodine-123 (¹²³I) or iodine-131 (B157037) (¹³¹I) using SIB or its analogs. snmjournals.orgmdpi.com The resulting radiopharmaceuticals allow for non-invasive imaging of target expression in vivo. mdpi.com
A key application is in immuno-SPECT, where monoclonal antibodies (mAbs) or their fragments are radiolabeled to image tumor targets. mdpi.com The SIB-based method provides an advantage over direct radioiodination techniques by attaching the radioiodine to a lysine residue via the benzoate linker, which can lead to more favorable biodistribution. mdpi.com
For instance, nanobodies, small antibody fragments, labeled with ¹²³I or ¹³¹I using SGMIB have been investigated for imaging HER2-expressing malignancies. snmjournals.orgnih.gov These agents have demonstrated the potential for high-contrast imaging due to good tumor retention and rapid clearance from normal tissues. snmjournals.org The choice of iodine isotope depends on the imaging requirements, with ¹²³I being suitable for diagnostic imaging due to its shorter half-life and favorable gamma energy. snmjournals.org SPECT imaging with these agents can help in patient selection for targeted therapies and in monitoring treatment response. snmjournals.orgmdpi.com
Positron Emission Tomography (PET) Imaging (using related fluorinated agents)
For PET imaging, which offers higher sensitivity and better quantitative accuracy than SPECT, positron-emitting radionuclides are used. snmjournals.org While iodine-124 (¹²⁴I) is a positron-emitting isotope of iodine that can be used with SIB, a more common strategy involves the use of fluorinated analogs of SIB to label biomolecules with fluorine-18 (¹⁸F). snmjournals.orgwikipedia.orgrsc.org Fluorine-18 is a widely used PET isotope due to its favorable decay characteristics, including a high positron yield and a relatively short half-life of about 110 minutes. rsc.orgjove.com
The most common fluorinated analog is N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). jove.comresearchgate.net This compound is a versatile prosthetic group for the ¹⁸F-labeling of a wide range of biomolecules, including peptides and proteins, by reacting with their primary amino groups. jove.com The resulting [¹⁸F]fluorobenzoylated biomolecules are then used as PET tracers for in vivo imaging. jove.com
The synthesis of [¹⁸F]SFB has been extensively studied and optimized, with various automated methods developed to facilitate its routine production. jove.comresearchgate.net PET imaging with ¹⁸F-labeled molecules, such as [¹⁸F]FB-IL-2 for imaging tumor-infiltrating T-cells or ¹⁸F-labeled peptides for targeting specific receptors, has shown great promise in oncology and immunology research. a-star.edu.sgrsc.org The development of residualizing ¹⁸F-labeling agents, analogous to SGMIB, is also an active area of research to improve the retention of ¹⁸F in target cells for PET imaging. researchgate.netvub.ac.be
| Imaging Modality | Radionuclide | Typical Labeling Agent | Reference |
|---|---|---|---|
| SPECT | Iodine-123 (¹²³I) | This compound (SIB/NSIB) | snmjournals.org |
| SPECT | Iodine-131 (¹³¹I) | This compound (SIB/NSIB) | mdpi.com |
| PET | Iodine-124 (¹²⁴I) | This compound (SIB/NSIB) | snmjournals.org |
| PET | Fluorine-18 (¹⁸F) | N-Succinimidyl 4-fluorobenzoate (B1226621) (SFB) | wikipedia.orgjove.com |
ImmunoPET and ImmunoSPECT Development
This compound (SIB) and its derivatives are pivotal reagents in the development of radiopharmaceuticals for Immuno-Positron Emission Tomography (ImmunoPET) and Immuno-Single Photon Emission Computed Tomography (ImmunoSPECT). nih.govresearchgate.netresearchgate.net These imaging modalities leverage the high specificity of monoclonal antibodies (mAbs) and other targeting proteins by labeling them with positron- or gamma-emitting radionuclides, respectively. nih.govresearchgate.netnih.gov The SIB-based method provides a means for indirect radioiodination, where the prosthetic group is first labeled with a radioisotope of iodine (such as 123I for SPECT, 124I for PET, or the therapeutic 131I) and then conjugated to the biomolecule. nih.govmdpi.com This approach is advantageous as it occurs under mild conditions, preserving the biological activity of the protein, and avoids direct exposure of the macromolecule to potentially damaging oxidizing agents. mdpi.com
A notable derivative, N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB), has been developed to enhance the properties of the resulting radiopharmaceutical. researchgate.netresearchgate.net SGMIB is classified as a "residualizing" agent, designed to trap radioactivity within tumor cells after the labeled antibody binds to its target and is internalized. researchgate.netresearchgate.netnih.gov This property is crucial for internalizing antibodies and has been shown to significantly improve tumor retention of the radionuclide. researchgate.netresearchgate.net The development of these agents has been instrumental in creating advanced imaging probes using various targeting vectors, including full-size antibodies, smaller antibody fragments like Nanobodies (VHHs), and engineered scaffold proteins such as Designed Ankyrin Repeat Proteins (DARPins). nih.govresearchgate.netmdpi.com For example, the anti-HER2 Nanobody 5F7GGC was successfully radiolabeled using *I-SGMIB for targeting HER2-expressing cancers. nih.govnih.gov Similarly, SGMIB has been used to label anti-HER2 VHH1 with 131I for clinical studies in patients with metastatic breast cancer. snmjournals.org These developments highlight the versatility and importance of iodobenzoate-based linkers in expanding the arsenal (B13267) of agents available for immunoPET and immunoSPECT. researchgate.netnih.govnih.gov
Image Contrast Enhancement in vivo
A significant advantage of using this compound (also referred to as N-succinimidyl-para-iodobenzoate or SPIB) for radiolabeling is the marked improvement in in vivo image contrast. mdpi.comnih.gov High-contrast images are critical for accurately delineating tumors from surrounding healthy tissue. mdpi.com The enhancement in contrast is primarily attributed to the favorable pharmacokinetics of the radiolabeled conjugate's metabolites. mdpi.commdpi.comresearchgate.netnih.gov
Research comparing indirect labeling using SPIB to direct radioiodination methods has demonstrated superior imaging results. mdpi.comnih.gov When a biomolecule labeled via SPIB is metabolized, the resulting small, iodobenzoate-containing catabolites are cleared rapidly from the bloodstream and normal tissues, primarily through renal excretion. mdpi.commdpi.com This rapid clearance of background radioactivity, while the targeted radiopharmaceutical is retained in the tumor, leads to significantly higher tumor-to-organ and tumor-to-blood ratios. mdpi.comnih.gov
A study involving the anti-HER2 DARPin (HE)3-G3 provides a clear example. When labeled with 125I using SPIB, the resulting tracer, [125I]I-PIB-(HE)3-G3, showed much faster clearance from normal organs compared to its directly iodinated counterpart, [125I]I-(HE)3-G3. mdpi.comnih.gov While tumor uptake was similar for both labeled variants, the indirect method using SPIB yielded superior tumor-to-blood and tumor-to-organ ratios. nih.gov Consequently, SPECT/CT imaging demonstrated the superior imaging contrast of the indirectly labeled DARPin. nih.gov This characteristic makes SPIB and similar agents valuable tools for developing radiotracers that can provide clear, high-contrast images for cancer diagnosis and monitoring. mdpi.com
Preclinical Research Studies
Biodistribution Analyses
Biodistribution studies are fundamental in preclinical research to determine the fate of a radiolabeled compound in vivo. These analyses quantify the uptake and clearance of the tracer in various organs and tissues, including the tumor, over time. For biomolecules labeled using this compound and its derivatives, these studies are crucial for assessing targeting efficacy and non-target tissue accumulation. mdpi.comnih.govsnmjournals.org
Paired-label biodistribution experiments are often conducted, comparing a novel labeling strategy with an established one in the same animal model. nih.govnih.govsnmjournals.org For instance, the biodistribution of an anti-HER2 Nanobody (5F7GGC) labeled with 131I using SGMIB was compared directly against the same Nanobody labeled via direct iodination or with another residualizing agent, *I-IB-Mal-d-GEEEK. nih.govnih.govsnmjournals.org The SGMIB-labeled Nanobody demonstrated the fastest clearance from normal organs, which is a highly desirable characteristic for an imaging agent. nih.govnih.gov
Similarly, a biodistribution comparison of an anti-HER2 DARPin, (HE)3-G3, labeled directly versus indirectly using SPIB, showed that the SPIB conjugate cleared more rapidly from normal tissues. mdpi.comnih.gov This resulted in significantly higher tumor-to-organ ratios at 3 and 6 hours post-injection for the indirectly labeled variant. mdpi.com Studies with a HER3-targeting affibody also showed that using a non-residualizing iodobenzoate label led to faster clearance from most tissues compared to a residualizing radiometal label, improving tumor-to-liver ratios. mdpi.comresearchgate.netnih.gov These analyses provide essential data on the pharmacokinetic profile, confirming the advantages of specific labeling chemistries. nih.govmdpi.com
| Biomolecule | Labeling Agent | Time p.i. | Tumor Uptake (%ID/g) | Blood Uptake (%ID/g) | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) | Reference |
|---|---|---|---|---|---|---|---|
| Anti-HER2 Nanobody (5F7GGC) | 131I-SGMIB | 2 h | 24.50 ± 9.89 | 1.55 ± 0.65 | 14.07 ± 3.51 | 0.45 ± 0.15 | nih.govnih.gov |
| Anti-HER2 Nanobody (5F7GGC) | 125I (Direct) | 2 h | 6.40 ± 2.00 | 0.54 ± 0.15 | 2.88 ± 0.44 | 0.47 ± 0.10 | nih.gov |
| Anti-HER2 DARPin ((HE)3-G3) | 125I-PIB | 6 h | 11.3 ± 1.6 | 0.31 ± 0.06 | 1.1 ± 0.3 | 0.59 ± 0.08 | mdpi.com |
| Anti-HER2 DARPin ((HE)3-G3) | 125I (Direct) | 6 h | 10.3 ± 1.5 | 0.99 ± 0.11 | 1.1 ± 0.2 | 0.62 ± 0.11 | mdpi.com |
| Anti-HER3 Affibody | 125I-PIB | 4 h | 3.8 ± 0.4 | 2.4 ± 0.3 | 2.4 ± 0.3 | 1.6 ± 0.2 | mdpi.comnih.gov |
Tumor Targeting and Retention Studies
A primary goal in developing radiolabeled biomolecules is to achieve high and specific uptake in tumors with prolonged retention, which is essential for both imaging and therapy. researchgate.net this compound derivatives, particularly residualizing agents like SGMIB, have been shown to significantly enhance tumor targeting and retention. researchgate.netresearchgate.netnih.gov These agents are designed so that after the radiolabeled antibody is internalized by the cancer cell, the radioactive catabolites are trapped intracellularly, amplifying the signal from the tumor. researchgate.netresearchgate.net
Studies with an anti-HER2 Nanobody (5F7GGC) demonstrated this effect clearly. When labeled with I-SGMIB, the Nanobody exhibited a peak tumor uptake of 24.50 ± 9.89% of the injected dose per gram (%ID/g) at 2 hours post-injection. nih.govnih.govsnmjournals.org This uptake was two- to four-fold higher than that achieved with the same Nanobody labeled directly with iodine or via another residualizing linker (I-IB-Mal-d-GEEEK). nih.govnih.gov The specificity of this tumor localization was confirmed in blocking studies, where pre-injection of an unlabeled antibody (trastuzumab) reduced the tumor uptake of the 131I-SGMIB-Nanobody by 90%. nih.gov
Similarly, labeling an anti-epidermal growth factor receptor variant III (EGFRvIII) antibody with SGMIB resulted in a three- to four-fold increase in the retention of radioactivity in target cells compared to direct iodination. researchgate.net This improved retention in the tumor, coupled with faster clearance from normal tissues, leads to exceptionally high tumor-to-normal tissue ratios, reaching over 50:1 in many tissues by 24 hours for the SGMIB-labeled Nanobody. nih.gov
| Biomolecule | Labeling Agent | Tumor Model | Peak Tumor Uptake (%ID/g) | Time to Peak | Reference |
|---|---|---|---|---|---|
| Anti-HER2 Nanobody (5F7GGC) | I-SGMIB | BT474M1 | 24.50 ± 9.89 | 2 h | nih.govnih.govsnmjournals.org |
| Anti-HER2 Nanobody (5F7GGC) | I-IB-Mal-d-GEEEK | BT474M1 | 12.80 ± 2.60 | 1 h | nih.gov |
| Anti-HER2 Nanobody (5F7GGC) | 125I (Direct) | BT474M1 | 6.40 ± 2.00 | 1 h | nih.gov |
| Anti-HER2 DARPin ((HE)3-G3) | 125I-PIB | SKOV3 | 12.1 ± 1.6 | 3 h | mdpi.comnih.gov |
| Anti-HER2 DARPin ((HE)3-G3) | 125I (Direct) | SKOV3 | 12.2 ± 1.6 | 3 h | mdpi.comnih.gov |
In Vivo Stability of Labeled Biomolecules
The stability of the bond between the radionuclide and the targeting molecule is critical for the success of a radiopharmaceutical. mdpi.com A major challenge with radioiodinated proteins has been in vivo dehalogenation, where enzymes cleave the iodine from the molecule. researchgate.net This is particularly problematic for biomolecules directly labeled on tyrosine residues. mdpi.com The free radioiodine is then taken up by tissues expressing the sodium-iodide symporter (NIS), such as the thyroid, salivary glands, and stomach, leading to unwanted background signal and radiation dose to these organs. nih.govmdpi.com
The use of this compound and its analogs as prosthetic groups effectively addresses this issue. mdpi.comresearchgate.net Attaching the radioiodine to a stable phenyl ring, as in iodobenzoate, creates a C–I bond that is significantly more resistant to in vivo deiodination. mdpi.comresearchgate.net Preclinical studies have confirmed the improved stability of biomolecules labeled via this indirect method. mdpi.com For example, in a comparative study with an anti-HER2 DARPin, the molecule labeled using N-succinimidyl-para-iodobenzoate ([125I]I-PIB-(HE)3-G3) showed very low accumulation of radioactivity in the stomach and salivary glands compared to the directly labeled version. mdpi.com This indicates minimal deiodination and high in vivo stability of the label, a key factor in achieving high-contrast imaging and reducing off-target effects. mdpi.comnih.gov The design of these chemical linkers is thus a key strategy to ensure the radiolabel remains attached to the targeting biomolecule until it reaches the tumor and is cleared from the body. researchgate.net
Evaluation in Xenograft Models
Xenograft models, in which human tumor cells are implanted into immunocompromised mice, are the standard for the preclinical evaluation of novel cancer-targeting radiopharmaceuticals. researchgate.netnih.govsnmjournals.org These models allow researchers to study the in vivo behavior of agents like SIB-labeled antibodies in a system that recapitulates aspects of human cancer. springernature.com
Numerous studies evaluating biomolecules labeled with this compound derivatives have utilized xenograft models. For example, the efficacy of the *I-SGMIB-labeled anti-HER2 Nanobody was assessed in mice bearing subcutaneous BT474M1 human breast carcinoma xenografts, which overexpress the HER2 target. nih.govnih.govsnmjournals.orgsnmjournals.org Similarly, the imaging contrast enhancement provided by SPIB labeling was demonstrated using mice with SKOV3 human ovarian cancer xenografts, another HER2-expressing model. mdpi.comnih.gov The evaluation of an 18F-labeled anti-HER2 single-domain antibody was also performed in mice with SKOV-3 or BT474 xenografts. nih.gov
These xenograft studies are essential for generating critical data on tumor uptake, biodistribution, pharmacokinetics, and imaging potential. nih.govnih.gov For instance, paired-label tissue distribution measurements in mice with BT474M1 xenografts provided a head-to-head comparison of different labeling methods for the anti-HER2 Nanobody. nih.gov The results from these animal models are a crucial step in the translational pathway, providing the necessary evidence to justify further development and potential clinical trials in humans. researchgate.netnih.gov
Reactivity and Mechanistic Studies of N Succinimidyl 4 Iodobenzoate
Nucleophilic Substitution Reactions of the Iodine Atom
The iodine atom attached to the aromatic ring of N-Succinimidyl 4-iodobenzoate (B1621894) is susceptible to nucleophilic substitution, although this is generally less facile than the reaction at the NHS ester. These reactions often require specific conditions, such as the use of catalysts, to proceed efficiently. mdpi.com
Formation of Amide Derivatives
The most prominent reaction of N-Succinimidyl 4-iodobenzoate is the formation of amide derivatives through the reaction of its N-hydroxysuccinimide (NHS) ester with primary or secondary amines. interchim.fr This reaction is a widely employed strategy for labeling proteins, peptides, and other biomolecules with the iodobenzoate moiety. researchgate.netresearchgate.net
The NHS ester is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on an amine. This reaction proceeds efficiently at neutral to slightly alkaline pH (typically 7.5-9.0) in aqueous buffers, which is compatible with the conditions required to maintain the structural integrity of most proteins. interchim.fr The product of this reaction is a stable amide bond, covalently linking the 4-iodobenzoyl group to the target molecule. researchgate.net
This acylation reaction is a fundamental tool in the development of radiopharmaceuticals. For example, proteins and peptides can be labeled with radioactive iodine isotopes by first conjugating them with SIB and then performing a radioiodination reaction, or by using pre-radioiodinated SIB. researchgate.netiaea.org Several derivatives of SIB, such as N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB), have been developed to enhance the properties of the resulting radiolabeled proteins. researchgate.netabx.denih.govnih.govspringernature.com
Click Chemistry Applications with NSIB Derivatives
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly selective, often proceeding under mild, biocompatible conditions. acs.orgtcichemicals.com Derivatives of this compound (NSIB) are valuable precursors for creating reagents used in click chemistry, particularly for the synthesis of prosthetic groups and for labeling biomolecules. researchgate.netnih.gov
Bio-orthogonal Reactions in Protein Labeling
Bio-orthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. biochempeg.com Click chemistry reactions, including CuAAC and strain-promoted azide-alkyne cycloaddition (SPAAC), are prime examples of bio-orthogonal ligations. acs.orgresearchgate.net
Derivatives of NSIB play a crucial role in bio-orthogonal protein labeling strategies. researchgate.net A common approach involves modifying a protein with an azide (B81097) or alkyne group. A separate NSIB derivative, also functionalized with the complementary click chemistry handle, can then be used to attach the iodobenzoate moiety to the protein in a highly specific manner. This strategy is particularly useful for labeling proteins in complex biological environments. biochempeg.com The use of copper-free click chemistry, such as SPAAC which utilizes strained cyclooctynes like DBCO or BCN, is often preferred for applications in living cells to avoid copper-induced cytotoxicity. biochempeg.comtcichemicals.com
The versatility of this compound and its derivatives makes them powerful tools in chemical biology and nuclear medicine, enabling the precise modification and labeling of biomolecules for a wide range of applications.
Comparative Analysis and Future Directions in N Succinimidyl 4 Iodobenzoate Research
Comparison with Other Bioconjugation and Radiolabeling Reagents
The selection of a labeling reagent is critical and depends on the biomolecule's nature, the intended application, and the desired properties of the final conjugate. N-Succinimidyl iodobenzoates offer a distinct profile compared to other common reagents.
The Bolton-Hunter reagent, or N-succinimidyl-3-(4-hydroxy-3-iodophenyl)propionate, is an indirect radioiodination agent that, like N-succinimidyl iodobenzoates, acylates primary amino groups (e.g., lysine (B10760008) residues) on proteins. revvity.comspringernature.com This method is particularly useful for proteins lacking tyrosine residues or when direct iodination of tyrosines adversely affects the protein's biological activity. springernature.com
Key differences arise from their chemical structures. The Bolton-Hunter reagent possesses a hydroxyphenyl group and a two-methylene spacer, which are absent in N-succinimidyl 3-iodobenzoate (B1234465) (SIB). nih.gov These structural distinctions have been shown to influence both labeling efficiency and in vivo stability. In comparative studies, protein-labeling yields with SIB were generally twofold higher than with the Bolton-Hunter reagent. nih.gov Furthermore, biodistribution studies in mice revealed that an antibody labeled using the Bolton-Hunter method had double the thyroid uptake—an indicator of in vivo dehalogenation—compared to the same antibody labeled with SIB. nih.gov This suggests that the iodobenzoate structure provides greater stability against deiodination than the iodinated hydroxyphenyl propionate (B1217596) structure of the Bolton-Hunter reagent. nih.gov
N-Succinimidyl 3-iodobenzoate (m-SIB or SIB) is the meta-isomer of N-succinimidyl 4-iodobenzoate (B1621894) (p-SIB). Both are prosthetic groups used for the indirect radioiodination of proteins by reacting with amine groups. nih.govresearchgate.netchelatec.com The primary distinction is the position of the iodine atom on the benzoate (B1203000) ring. These agents were developed to overcome the in vivo instability often seen with direct radioiodination methods. nih.govnih.gov
Proteins labeled with SIB demonstrate considerably more stability in vivo compared to those labeled via direct electrophilic methods. nih.gov Studies directly comparing antibodies labeled using SIB versus the Iodogen method showed that the SIB-conjugated antibody was less susceptible to in vivo loss of radioiodine. nih.gov The synthesis of radioiodinated SIB is efficiently achieved from a trialkylstannyl precursor, such as N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB), via radioiododestannylation, with radiochemical yields around 80%. nih.gov While both the 3-iodo and 4-iodo isomers are effective, the choice between them can sometimes be influenced by synthetic accessibility and the specific properties desired for the resulting radiolabeled molecule. scispace.com For instance, the use of N-succinimidyl-para-iodobenzoate (SPIB) for labeling an anti-HER2 DARPin resulted in superior imaging contrast compared to direct radioiodination, attributed to improved clearance of radiometabolites. mdpi.com
N-Succinimidyl 4-fluorobenzoate (B1226621) (SFB) is a closely related prosthetic group used for labeling biomolecules, but with fluorine-18 (B77423) ([¹⁸F]) instead of a radioisotope of iodine. mdpi.comjove.com This makes it a key reagent for Positron Emission Tomography (PET) imaging, whereas radioiodinated compounds are typically used for Single Photon Emission Computed Tomography (SPECT) or radiotherapy. nih.gov
Like its iodinated counterpart, [¹⁸F]SFB is a Bolton-Hunter type reagent that reacts with primary amines on biomolecules. jove.com The resulting [¹⁸F]fluorobenzoylated biomolecules exhibit high in vivo stability and are used to create PET tracers for a wide array of biological entities, including peptides and antibodies. jove.comnih.gov The synthesis of [¹⁸F]SFB has been a major area of research, with efforts focused on moving from complex, multi-step procedures to more efficient one- or two-step automated processes. mdpi.comresearchgate.netnih.gov These advancements, often starting from precursors like diaryliodonium salts or stannyl (B1234572) derivatives, aim to improve radiochemical yields and simplify purification, thereby facilitating the broader use of [¹⁸F]SFB in PET tracer development. mdpi.comnih.gov
Direct radioiodination methods involve the oxidation of radioiodide (I⁻) to an electrophilic species (I⁺) that directly substitutes onto electron-rich aromatic rings in the biomolecule, primarily tyrosine and, to a lesser extent, histidine residues. mdpi.commdpi.com Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a widely used oxidizing agent for this purpose. uni-muenchen.despringernature.com It is valued for its simplicity, rapid reaction time, and high incorporation levels with minimal oxidative damage compared to earlier agents like chloramine-T. uni-muenchen.despringernature.com
The primary contrast with N-succinimidyl 4-iodobenzoate lies in the chemistry of attachment. The direct method modifies existing amino acid residues, while the indirect method using N-p-IB conjugates a new chemical entity to the protein. mdpi.comcipsm.de This difference has profound consequences for in vivo stability. Antibodies labeled directly using Iodogen are often susceptible to deiodination in vivo. nih.gov In stark contrast, antibodies labeled indirectly using N-succinimidyl iodobenzoate reagents show dramatically reduced thyroid uptake, indicating significantly less dehalogenation. nih.govuni.lunih.gov Studies have shown that the SIB method can overcome the in vivo dehalogenation problem inherent in the Iodogen method, leading to higher serum exposure and more accurate pharmacokinetic data that is comparable to the unlabeled protein. nih.gov
Interactive Data Table: Comparison of Radiolabeling Reagents
| Feature | This compound | Bolton-Hunter Reagent | N-Succinimidyl 4-fluorobenzoate (SFB) | Iodogen (Direct Method) |
| Labeling Type | Indirect (Prosthetic Group) | Indirect (Prosthetic Group) | Indirect (Prosthetic Group) | Direct (Electrophilic Substitution) |
| Target Residue | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) springernature.com | Primary amines (e.g., Lysine) jove.com | Tyrosine, Histidine mdpi.com |
| Radioisotope | Iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) | Iodine (e.g., ¹²⁵I) revvity.com | Fluorine-18 ([¹⁸F]) mdpi.com | Iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) springernature.com |
| Imaging Modality | SPECT / Radiotherapy | SPECT / Autoradiography revvity.com | PET nih.gov | SPECT / Radiotherapy springernature.com |
| In Vivo Stability | High; low deiodination uni.lunih.gov | Moderate; higher deiodination than SIB nih.gov | High; stable C-F bond jove.com | Lower; prone to deiodination nih.govnih.gov |
| Key Advantage | High in vivo stability, accurate PK data nih.gov | Labels proteins without accessible tyrosines springernature.com | Enables PET imaging of biomolecules jove.com | Simple, rapid, high incorporation springernature.com |
| Key Limitation | Adds a non-native group, potentially altering PK | Lower coupling efficiency than SIB nih.gov | Requires cyclotron for ¹⁸F production | Can cause oxidative damage; high in vivo deiodination nih.govspringernature.com |
N-Succinimidyl 4-fluorobenzoate (SFB)
Advantages and Limitations of NSIB in Specific Research Contexts
The use of N-succinimidyl iodobenzoates (both 3- and 4-isomers, often referred to collectively in literature as SIB or NSIB) provides distinct benefits and drawbacks depending on the research goal.
Advantages:
Enhanced In Vivo Stability: The principal advantage of using NSIB is the formation of a stable iodoaryl-carboxamide bond that is far less susceptible to in vivo deiodination than the radioiodine attached directly to a tyrosine residue. nih.govnih.gov This leads to significantly lower uptake of free radioiodine in the thyroid and stomach, providing a more accurate picture of the labeled molecule's biodistribution and pharmacokinetics. uni.lu
Applicability to Diverse Molecules: The method is not reliant on the presence of accessible tyrosine or histidine residues, as it targets primary amines. This makes it broadly applicable to a wide range of proteins, peptides, and other biomolecules. researchgate.netbiosynth.com
Preservation of Biological Activity: As an indirect method, the radiolabeling of the prosthetic group occurs separately from the conjugation to the protein. This two-step approach avoids exposing the target biomolecule to the potentially harsh oxidizing conditions of direct labeling, helping to preserve its structural integrity and biological function. cipsm.de
Limitations:
Potentially Complex Synthesis: While streamlined protocols exist, the synthesis of the radioiodinated prosthetic group from its precursor and subsequent conjugation is a multi-step process that can be more complex and time-consuming than direct labeling methods like Iodogen. nih.gov
Residualizing Properties: While the stability of the label is an advantage, the catabolites (breakdown products) of NSIB-labeled proteins can be trapped within cells after internalization. For internalizing antibodies, this can be an advantage, leading to higher tumor cell retention. nih.govduke.edu However, for non-targeting applications or when rapid clearance of catabolites is desired, this "residualization" can be a limitation, potentially leading to higher background signals in certain tissues like the kidneys.
Emerging Research Avenues and Potential Innovations
Research continues to refine and build upon the foundation established by reagents like this compound. The goal is to create next-generation labeling agents with even more desirable properties for specific applications, such as targeted radionuclide therapy and molecular imaging.
One major avenue of innovation involves modifying the core iodobenzoate structure to improve the in vivo behavior of the radiolabeled catabolites. A key example is the development of N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB) . abx.deabx.de This agent was designed for labeling internalizing monoclonal antibodies. duke.edunih.gov The addition of a polar, positively charged guanidinomethyl group helps to trap the radiolabeled catabolites inside the tumor cell after the antibody is internalized and degraded in lysosomes. duke.edunih.gov This strategy significantly enhances radioactivity retention in target tumor cells compared to labels like Iodogen or even other prosthetic groups, improving the therapeutic efficacy and imaging signal. duke.eduresearchgate.net
Further research has explored isomeric versions of SGMIB, such as N-succinimidyl 3-guanidinomethyl-5-iodobenzoate (iso-SGMIB) . nih.gov This isomer was developed to overcome synthetic challenges associated with SGMIB and was found to provide even higher radiochemical yields and, when conjugated to a nanobody, resulted in higher tumor uptake and more rapid renal clearance than the original SGMIB. nih.gov
These innovations highlight a clear trend: the future of this research lies in the rational design of multifunctional prosthetic groups. By incorporating moieties that control charge, polarity, and metabolic fate, researchers can fine-tune the properties of radiolabeled biomolecules to maximize tumor targeting, enhance intracellular retention, and accelerate clearance from non-target tissues, ultimately leading to more effective and safer diagnostic and therapeutic agents.
Challenges and Opportunities in Translational Research
The journey of a promising chemical compound from the laboratory bench to clinical application is fraught with challenges, a process known as translational research. For this compound (PIB) and its derivatives, which are primarily used as prosthetic groups for the radioiodination of biomolecules, this path involves overcoming specific hurdles related to their synthesis, stability, and biological behavior. However, the unique properties of these agents also present significant opportunities to develop next-generation radiopharmaceuticals for diagnostics and therapy.
A major roadblock in translational science is the poor reproducibility of preclinical findings and the subsequent failure of many promising therapies in clinical trials. nih.gov This "translational roadblock" is influenced by a lack of standardized research protocols, regulatory complexities, and inadequate infrastructure for clinical and translational research. nih.govnih.gov For radiopharmaceuticals, these general challenges are compounded by specific issues such as in vivo stability and the pharmacokinetics of the labeled molecule. nih.govnih.govnih.gov
Challenges in Translating Radioiodinated Biomolecules
A primary challenge in the development of radioiodinated drugs is the often low in vivo stability of the carbon-iodine bond. mdpi.com When radioiodine is cleaved from the targeting molecule, it can lead to undesirable accumulation in non-target tissues like the thyroid gland, stomach, and salivary glands. mdpi.com This not only reduces the effective dose at the target site but also decreases the signal-to-noise ratio in diagnostic imaging and increases potential side effects. mdpi.com
Traditional direct radioiodination methods, such as the Iodogen method, often result in labeled proteins that are susceptible to this in vivo dehalogenation. nih.gov A comparative study evaluating an IgG molecule labeled using both the Iodogen method and the N-succinimidyl 3-iodobenzoate (SIB) method found a significant difference in stability. Up to 72 hours after injection in mice, the percentage of "free-label" in serum samples was between 2.8% and 49.4% for the Iodogen-labeled protein, compared to less than 1.0% for the SIB-labeled protein. nih.gov This highlights the challenge of achieving stable labeling, which is critical for accurate pharmacokinetic studies and effective therapeutic application. nih.gov
Another significant hurdle is achieving optimal pharmacokinetics. The ideal radiolabeled agent should clear rapidly from the blood and normal organs while showing high uptake and retention in the target tissue, such as a tumor. researchgate.netnih.gov For molecules that are internalized into target cells, the radiolabel must be effectively trapped intracellularly to maximize the diagnostic or therapeutic effect. researchgate.netresearchgate.net Direct labeling methods often result in radiometabolites that can diffuse out of the cell, reducing retention. researchgate.net
Furthermore, the synthesis of the labeling agents themselves can present challenges. For instance, while N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) has shown great promise as a residualizing agent, its synthesis can suffer from low radiochemical yields. nih.gov This is hypothesized to be due to steric hindrance from the bulky guanidinomethyl group being positioned ortho to the site of iodination. nih.gov Such manufacturing difficulties can impede the reliable, cost-effective production required for widespread clinical use. nih.gov
Opportunities Presented by N-Succinimidyl Iodobenzoate Analogs
Despite these challenges, this compound and its derivatives offer compelling opportunities to overcome the limitations of older labeling technologies. The use of these acylation agents for indirect labeling creates a more stable conjugate that is resistant to in vivo dehalogenation. nih.govimrpress.com Studies have demonstrated that peptides labeled using SIB or PIB are inert to in vivo dehalogenation, leading to reduced radioactivity in the thyroid and stomach compared to directly labeled counterparts. imrpress.com This improved stability allows for more accurate biodistribution studies and enhances the therapeutic index of the radiopharmaceutical. nih.gov
The development of "residualizing" prosthetic groups, such as N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB), represents a major opportunity in the design of agents for targeted radionuclide therapy and imaging. researchgate.netresearchgate.net These agents are designed so that after the labeled biomolecule (like an antibody or nanobody) binds to its receptor on a cancer cell and is internalized, the radiolabeled catabolites are positively charged and are trapped within the cell's lysosomes. researchgate.netnih.gov This leads to significantly prolonged retention of radioactivity within the tumor. researchgate.netnih.gov
Research on an anti-HER2 nanobody labeled with [*I]SGMIB demonstrated this advantage clearly. Peak tumor uptake reached 24.5% of the injected dose per gram, which was two- to four-fold higher than that achieved with other labeling methods. nih.gov Crucially, this high tumor uptake was paired with rapid clearance from normal organs, leading to excellent tumor-to-normal-organ ratios. nih.gov
To address the synthetic challenges of SGMIB, researchers developed an isomeric compound, N-succinimidyl 3-guanidinomethyl-5-[I]iodobenzoate (iso-[I]SGMIB). nih.gov By moving the bulky guanidinomethyl group away from the iodination site, the radiochemical yield for the synthesis of the key precursor was significantly improved (70.7% for the iso-SGMIB precursor vs. 56.5% for the SGMIB precursor). nih.gov This innovation demonstrates a key opportunity: the rational chemical design of labeling agents to improve their manufacturing feasibility for clinical applications. nih.gov The higher labeling efficiency of iso-SGMIB makes it a particularly valuable agent for use with shorter half-life radiohalogens. nih.gov
The versatility of these succinimidyl iodobenzoate-based agents provides further opportunities. They have been successfully used to label a wide array of targeting molecules, from large monoclonal antibodies like trastuzumab to small, rapidly clearing nanobodies and affibody molecules. nih.govsemanticscholar.org This adaptability allows for the development of a broad pipeline of novel radiodiagnostics and therapeutics tailored to different biological targets and clinical needs. snmjournals.org
| Labeling Agent | Key Feature | Primary Advantage | Reported Finding/Application | Reference |
|---|---|---|---|---|
| Iodogen (Direct Labeling) | Direct electrophilic iodination of tyrosine residues. | Simple, one-step procedure. | Susceptible to in vivo dehalogenation, with up to 49.4% "free-label" in serum. | nih.gov |
| N-Succinimidyl 3-iodobenzoate (SIB) | Indirect acylation agent. | Greatly improved in vivo stability compared to Iodogen. | Resulted in <1.0% "free-label" in serum, overcoming the dehalogenation problem. | nih.gov |
| N-Succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB) | Positively charged "residualizing" agent. | Traps radioactivity inside target cells after internalization, enhancing tumor retention. | Increased tumor uptake of an anti-HER2 nanobody by 2- to 4-fold compared to non-residualizing methods. | nih.gov |
| N-Succinimidyl 3-guanidinomethyl-5-iodobenzoate (iso-SGMIB) | Isomer of SGMIB. | Higher radiochemical synthesis yield than SGMIB. | Achieved significantly higher radiochemical yields (70.7% vs 56.5% for the precursor), facilitating easier production. | nih.gov |
Q & A
Q. What are the standard methods for synthesizing N-Succinimidyl 4-iodobenzoate, and how do reaction conditions affect yield?
- Methodological Answer : Two primary synthesis routes are documented:
- Classical Route : Koziorowski et al. (1998) describe a method using 4-iodobenzoic acid activated with dicyclohexylcarbodiimide (DCC) and coupled to N-hydroxysuccinimide (NHS) in anhydrous dimethylformamide (DMF). This achieves yields of 65–75% after purification via silica gel chromatography .
- Microwave-Accelerated Route : Khalaj et al. (2001) developed a rapid protocol using trimethylsilyl iodide and microwave irradiation, reducing reaction time to 8 minutes with an 81% radiochemical yield for radioiodinated analogs .
- Key Variables : Solvent choice (DMF vs. THF), temperature (room temp. vs. microwave), and stoichiometric ratios of NHS to 4-iodobenzoic acid significantly impact purity and yield.
Q. How does this compound improve the stability of radioiodinated peptides compared to direct iodination?
- Methodological Answer : Direct iodination (e.g., using IODO-GEN) often results in rapid dehalogenation in vivo due to deiodinases, leading to non-target tissue accumulation (e.g., thyroid). In contrast, conjugation via this compound forms a stable amide bond with lysine residues, as shown in studies with α-MSH peptides. For example, Zalutsky et al. (1996) observed 19–40-fold lower thyroid uptake in mice using N-Succinimidyl 3-iodobenzoate (a structural analog), attributed to reduced deiodination . Validation requires HPLC analysis of serum stability and biodistribution assays .
Q. What are the key considerations when conjugating this compound to proteins or peptides for imaging studies?
- Methodological Answer :
- pH Control : Reactions are performed at pH 8.5–9.0 (borate or carbonate buffers) to optimize NHS ester reactivity with primary amines.
- Molar Ratio : A 2:1 molar excess of this compound to protein ensures efficient labeling without aggregation.
- Purification : Size-exclusion chromatography (e.g., PD-10 columns) removes unreacted reagent. Radiochemical purity (>95%) is confirmed via radio-TLC or HPLC .
Advanced Research Questions
Q. How do residualizing agents like SGMIB compare to this compound in enhancing tumor retention and reducing normal tissue uptake?
- Methodological Answer :
- SGMIB (N-Succinimidyl 4-guanidinomethyl-3-iodobenzoate) : Incorporates a guanidinomethyl group to promote lysosomal trapping post-internalization. In anti-HER2 nanobody studies, SGMIB-labeled constructs showed 34.1% in vitro binding to BT474M1 cells vs. 15.0% for IODO-GEN-labeled counterparts, with faster normal tissue clearance .
- This compound : Provides moderate residualization but superior stability compared to direct iodination. Paired-label studies in murine models show 2–3-fold lower stomach and thyroid uptake compared to chloramine-T methods .
- Experimental Design : Use dual-isotope (e.g., ¹²⁵I vs. ¹³¹I) biodistribution assays to compare clearance rates and tumor-to-background ratios.
Q. What strategies optimize the radiochemical yield of this compound in continuous-flow systems?
- Methodological Answer :
- Microreactor Systems : Vaidyanathan et al. (2006) achieved 85% yield for N-Succinimidyl 4-[¹⁸F]fluorobenzoate (a fluorinated analog) using a microfluidic reactor with precise temperature control (60°C) and residence time optimization (5 minutes) .
- Catalyst Screening : Triazene intermediates (e.g., 1-(4-carboxyphenyl)-3,3-(1,4-butanediyl)-triazene) reduce side reactions in radioiodination .
- Parameter Table :
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60°C | Maximizes NHS ester activation |
| Flow Rate | 0.2 mL/min | Reduces byproduct formation |
| Precursor Concentration | 10 mM | Balances reactivity and solubility |
Q. How does the choice of iodination reagent influence the in vivo biodistribution of radioiodinated antibodies?
- Methodological Answer :
- This compound : Produces conjugates resistant to deiodination, as shown in immunoPET studies with ¹²⁴I-labeled anti-PSMA antibodies. Thyroid uptake was <1% ID/g vs. 5–8% for IODO-GEN-labeled counterparts .
- Direct Iodination (IODO-GEN) : Generates metabolically labile tyrosyl-iodine bonds, leading to rapid release of free iodide. This necessitates blocking agents (e.g., sodium perchlorate) to reduce thyroid uptake .
- Validation : Perform metabolite analysis (e.g., TCA precipitation of serum) to quantify intact vs. degraded radiolabel.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
